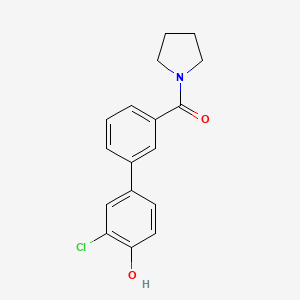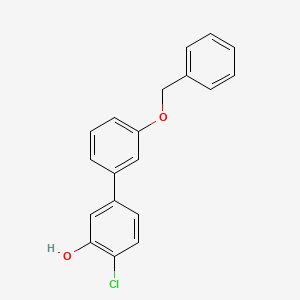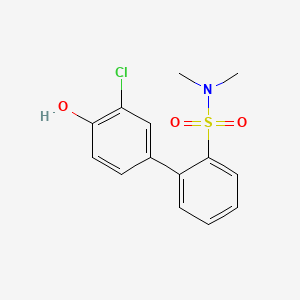
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C4DMPP) is an organic compound that has been studied for its potential uses in the scientific research field. It is a white powder with a melting point of approximately 120°C and a boiling point of approximately 200°C. It is soluble in common organic solvents such as methanol, ethanol, and acetone. 2C4DMPP has a wide range of applications in the laboratory, including use as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mecanismo De Acción
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% works by reacting with a variety of substrates to form a variety of products. It can act as an electrophile, nucleophile, or catalyst in various organic reactions. In addition, it can act as a ligand in coordination chemistry, and it can form complexes with metal ions.
Biochemical and Physiological Effects
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Additionally, it has been found to inhibit the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes. It has also been found to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also stable, with a long shelf life. Additionally, it is soluble in common organic solvents, making it easy to work with. However, it has several limitations for use in laboratory experiments. It is toxic and should be handled with caution. Additionally, it is a strong acid and is corrosive, so it should be handled carefully. Finally, it is not very soluble in water, so it may be difficult to work with in aqueous solutions.
Direcciones Futuras
There are a variety of potential future directions for research involving 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%. These include further investigation into its effects on biochemical and physiological processes, as well as its potential applications in organic synthesis and catalysis. Additionally, further research could be done on its potential uses in the synthesis of pharmaceuticals, dyes, pigments, and polymers. Finally, research could be done to identify new methods for synthesizing 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% and to optimize existing methods.
Métodos De Síntesis
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized through a variety of methods. One such method involves the reaction of 4-chlorophenol with 4-N,N-dimethylsulfamoylbenzene in the presence of a base. This reaction produces a mixture of 2-chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol and 4-chloro-2-(4-N,N-dimethylsulfamoylphenyl)phenol. The two compounds can then be separated by chromatography or recrystallization. Another method for producing 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% is the reaction of 4-chlorophenol with 4-N,N-dimethylsulfonylbenzene in the presence of a base. This reaction produces 2-chloro-4-(4-N,N-dimethylsulfonylphenyl)phenol, which can then be purified to obtain 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%.
Aplicaciones Científicas De Investigación
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has a wide range of applications in the scientific research field. It has been used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It has also been used in the preparation of various pharmaceuticals, such as anti-inflammatory drugs, anticoagulants, and antihypertensive agents. Additionally, 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used as a starting material in the synthesis of a variety of other organic compounds, such as dyes, pigments, and polymers.
Propiedades
IUPAC Name |
4-(3-chloro-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)12-6-3-10(4-7-12)11-5-8-14(17)13(15)9-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCBBQQCJTWBBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)










![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382278.png)